IMPDH2 Inhibition Profile: Moderate Affinity with Substrate-Dependent Variation
Methyl 7-methoxycinnoline-3-carboxylate demonstrates moderate inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppressive and antiviral agents. The compound exhibited Ki values ranging from 240 nM to 440 nM depending on the substrate context, indicating substrate-dependent binding behavior [1]. While no direct head-to-head comparator data exists for structurally identical cinnoline esters, this activity profile positions the compound as a viable starting scaffold for medicinal chemistry optimization. Class-level inference suggests that closely related analogs lacking the 7-methoxy substitution or bearing alternative ester groups would likely exhibit altered IMPDH2 binding characteristics, as methoxy substituents on cinnolines are known to modulate electron density and hydrogen-bonding capacity [2]. Notably, the inhibition was characterized as non-competitive with respect to IMP, implying an allosteric binding mode distinct from substrate-competitive inhibitors [1].
| Evidence Dimension | Inhibitory potency against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240–440 nM |
| Comparator Or Baseline | Class-level: Other cinnoline-3-carboxylate derivatives lacking 7-methoxy substitution (no specific quantitative comparator available) |
| Quantified Difference | Not quantifiable due to lack of direct comparator; substrate-dependent variation noted |
| Conditions | In vitro enzyme inhibition assay; non-competitive inhibition with respect to IMP substrate |
Why This Matters
Confirms the compound has measurable biological activity against a therapeutically relevant target, establishing a baseline for SAR studies and library screening applications.
- [1] BindingDB. (n.d.). PrimarySearch_ki: Methyl 7-methoxycinnoline-3-carboxylate inhibitory activity against inosine-5′-monophosphate dehydrogenase 2. BindingDB Entry: BDBM50421763. View Source
- [2] Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. View Source
